molecular formula C9H18O4 B1682887 四氢吡喃基二甘醇 CAS No. 2163-11-3

四氢吡喃基二甘醇

货号 B1682887
CAS 编号: 2163-11-3
分子量: 190.24 g/mol
InChI 键: CPCUDERUJBARLD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrahydropyranyldiethyleneglycol, also known as THP-PEG2-OH, is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The molecular formula of Tetrahydropyranyldiethyleneglycol is C9H18O4 .


Synthesis Analysis

Tetrahydropyranyldiethyleneglycol is synthesized for research use . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular weight of Tetrahydropyranyldiethyleneglycol is 190.24 . It contains a total of 31 atoms; 18 Hydrogen atoms, 9 Carbon atoms, and 4 Oxygen atoms .


Chemical Reactions Analysis

Tetrahydropyranyldiethyleneglycol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

Tetrahydropyranyldiethyleneglycol has a boiling point of 115 °C (Press: 0.75 Torr) and a predicted density of 1.08±0.1 g/cm3 . It is slightly soluble in Chloroform and Methanol . It is a clear, colourless oil .

科学研究应用

亲核取代中的溶剂效应

四氢吡喃缩醛(与四氢吡喃基二甘醇密切相关)在三甲基甲硅烷三氟甲磺酸盐促进下进行亲核取代反应时,根据反应溶剂的不同,表现出不同的选择性。极性溶剂有利于 SN1 产物,而非极性溶剂有利于 SN2 产物。三氯乙烯作为溶剂,在 C- 和 O- 糖基化反应中对 SN2 产物特别有效 (Kendale、Valentín 和 Woerpel,2014)

聚合物电解质

一项针对基于高分子量聚(环氧乙烷)(POE)并用纤维素纳米粒子增强的纳米复合聚合物电解质的研究,考察了四(乙烯)二甘醇二甲醚(TEGDME)作为增塑剂的使用。该研究重点阐述了 TEGDME 对聚合物电解质的动态力学行为和离子电导率性能的显著影响 (Samir、Montero Mateos、Alloin、Sanchez 和 Dufresne,2004)

大环中的液晶有序性

在一项关于邻苯亚乙炔(o-PE)环状三聚体的研究中,支化的烷氧基和/或三乙二醇(TEG)侧链被用来创造新型圆盘状液晶性质。这项研究提供了对这些大环自组装成各种中间相的见解,展示了富电子 PE 大环在为纳米技术应用创造有序材料方面的潜力 (Seo 等,2006)

聚集诱导发射在传感应用中的应用

与四氢吡喃基二甘醇相关的四苯乙烯(TPE)结构由于其聚集诱导发射(AIE)特性而被用于传感应用。这些结构在检测各种分析物(如离子、重金属和有毒气体)方面显示出潜力,使其在生物分子科学中具有价值 (La、Bhosale、Jones 和 Bhosale,2018)

作用机制

Target of Action

Tetrahydropyranyldiethyleneglycol (THP-PEG2-OH) is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of Tetrahydropyranyldiethyleneglycol involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by Tetrahydropyranyldiethyleneglycol are those involved in the ubiquitin-proteasome system. This system is responsible for protein degradation within cells, a crucial process for maintaining cellular homeostasis . By acting as a linker in PROTACs, Tetrahydropyranyldiethyleneglycol facilitates the degradation of specific target proteins, thereby influencing the associated biochemical pathways .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the resulting PROTAC would depend on the specific ligands used and the target protein .

Result of Action

The result of Tetrahydropyranyldiethyleneglycol’s action is the selective degradation of target proteins within cells . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein .

Action Environment

The action of Tetrahydropyranyldiethyleneglycol, as part of a PROTAC, takes place within the intracellular environment . Factors such as pH, temperature, and the presence of other biomolecules could potentially influence the efficacy and stability of the PROTAC . .

安全和危害

Based on the available data, Tetrahydropyranyldiethyleneglycol is not classified as a hazardous substance or mixture .

未来方向

Tetrahydropyranyldiethyleneglycol is a promising compound in the field of targeted therapy drugs . Its use in the synthesis of PROTACs represents an emerging and promising approach for the development of targeted therapy drugs .

属性

IUPAC Name

2-[2-(oxan-2-yloxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCUDERUJBARLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339818
Record name Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2163-11-3
Record name Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 800 mL of CH2Cl2 were added diethylene glycol (57 mL, 0.6 mol) and p-toluenesulfonic acid monohydrate (5.7 g, 30 mmol) successively. Then tetrahydropyran (27.4 mL, 0.3 mol) was added dropwise at 0° C. The reaction mixture was stirred overnight and quenched with H2O, extracted with CH2Cl2, washed with H2O and brine successively, concentrated through rotary evaporation, and subjected to silica gel chromatography using CH2Cl2/MeOH as the eluent to afford compound 28 (32.5 g, 0.17 mol, 57% yield) as a clear oil: 1H NMR (500 MHz, CDCl3) δ 4.59 (t, J=4.0 Hz, 1H), 3.85-3.80 (m, 2H), 3.68-3.64 (m, 4H), 3.59-3.55 (m, 3H), 3.48-3.44 (m, 1H), 2.98 (br, 1H), 1.81-1.76 (m, 1H), 1.71-1.65 (m, 1H), 1.59-1.46 (m, 4H).
Quantity
27.4 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydropyranyldiethyleneglycol
Reactant of Route 2
Reactant of Route 2
Tetrahydropyranyldiethyleneglycol
Reactant of Route 3
Reactant of Route 3
Tetrahydropyranyldiethyleneglycol
Reactant of Route 4
Reactant of Route 4
Tetrahydropyranyldiethyleneglycol
Reactant of Route 5
Reactant of Route 5
Tetrahydropyranyldiethyleneglycol
Reactant of Route 6
Reactant of Route 6
Tetrahydropyranyldiethyleneglycol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。